Cas no 100163-16-4 (Decumbenine C)

Decumbenine C structure
Nome del prodotto:Decumbenine C
Decumbenine C Proprietà chimiche e fisiche
Nomi e identificatori
-
- Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-(1,3-dioxolo[4,5-g]isoquinolin-5-yl)-, (+)-
- 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
- 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e][1,3]benzodioxol-8(6H)-one
- 6,7-methylenedioxy-3-(6,7-methylenedioxyisoquinolin-1-yl)isobenzofuran-1(3H)-one
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one,6-(1,3-dioxolo(4,5-g)isoquinolin-5-yl)-,(+)
- (+)-6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- hypecoumine
- 117772-89-1
- 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
- 100163-16-4
- DTXSID30905236
- 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-(1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (+)-
- Decumbenine C
-
- Inchi: InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2
- Chiave InChI: PMPWZNJOVFBHJT-UHFFFAOYSA-N
- Sorrisi: C1OC2=C(C=C3C(=C2)C=CN=C3C2OC(=O)C3C4OCOC=4C=CC2=3)O1
Proprietà calcolate
- Massa esatta: 349.05900
- Massa monoisotopica: 349.059
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 586
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.1A^2
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.588±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 622.3°C at 760 mmHg
- Punto di infiammabilità: 330.1°C
- Indice di rifrazione: 1.735
- Solubilità: Insuluble (1.3E-3 g/L) (25 ºC),
- PSA: 76.11000
- LogP: 2.95200
Decumbenine C Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D226915-1mg |
Decumbenine C |
100163-16-4 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | D226915-10mg |
Decumbenine C |
100163-16-4 | 10mg |
$1642.00 | 2023-05-18 |
Decumbenine C Letteratura correlata
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
100163-16-4 (Decumbenine C) Prodotti correlati
- 2228486-14-2(3,3-difluoro-4-(4-fluorophenyl)pentan-1-ol)
- 2172485-56-0(5-2-fluoro-4-(trifluoromethyl)phenylpyrimidine)
- 2095396-73-7([(1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine)
- 1209566-66-4(4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide)
- 2229487-81-2(5-Bromo-6-ethynyl-1,3-dioxaindane)
- 1060817-77-7(3-(2-Furylmethyl)thio-1-propanamine)
- 2137930-58-4(Cyclopropanesulfonamide, N-7-azabicyclo[2.2.1]hept-2-yl-)
- 1015846-49-7(4-Chloro-1-ethyl-1H-indazol-3-amine)
- 1261793-39-8(2,2',4',5'-Tetrachlorobiphenyl-3-carboxylic acid amide)
- 1355659-63-0(4,10-dioxa-6,12-diazatricyclo7.3.0.0,3,7dodeca-1,3(7),8-triene-5,11-dione)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:100163-16-4)Hypecoumine

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta